1-[4,4-bis(4-fluorophenyl)butyl]-4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
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Overview
Description
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound with a unique structure that includes multiple fluorine atoms, a chlorine atom, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and chlorodifluorobenzo groups. Common reagents used in these reactions include fluorobenzene derivatives, chlorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[4,4-Bis(4-fluorophenyl)butyl]-4,4-bis(phenylsulfanyl)piperidine hydrochloride: This compound shares a similar piperidine core but differs in the substituents attached to the piperidine ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound contains a fluorophenyl group and is studied for its antiviral properties.
Uniqueness
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its combination of multiple fluorine atoms, a chlorine atom, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C34H31ClF4N2S |
---|---|
Molecular Weight |
611.1g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-(3-chloro-2,9-difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C34H31ClF4N2S/c35-30-20-29-32(18-24-7-12-27(38)19-33(24)42-34(29)21-31(30)39)41-16-14-40(15-17-41)13-1-2-28(22-3-8-25(36)9-4-22)23-5-10-26(37)11-6-23/h3-12,19-21,28,32H,1-2,13-18H2 |
InChI Key |
BVGXOPYFUSODAF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4CC5=C(C=C(C=C5)F)SC6=CC(=C(C=C46)Cl)F |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4CC5=C(C=C(C=C5)F)SC6=CC(=C(C=C46)Cl)F |
Origin of Product |
United States |
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